Mono(2-ethyl-5-oxohexyl) adipate

Description

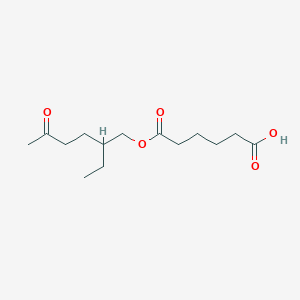

Structure

3D Structure

Properties

IUPAC Name |

6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h12H,3-10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMWFRRVVDGMRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C)COC(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928845 |

Source

|

| Record name | 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134998-72-4 |

Source

|

| Record name | Mono(2-ethyl-5-oxohexyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134998724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Mono(2-ethyl-5-oxohexyl) adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Mono(2-ethyl-5-oxohexyl) adipate, a significant metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA). This document outlines a detailed, plausible synthetic protocol based on the Fischer esterification of adipic acid and the requisite, specially prepared alcohol, 2-ethyl-5-oxohexanol. Furthermore, it presents a thorough characterization profile of the target molecule, including predicted and literature-based data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

Mono(2-ethyl-5-oxohexyl) adipate is a primary oxidized metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer in various consumer products. The study of DEHA metabolites is crucial for human biomonitoring and understanding the toxicological implications of exposure to this common environmental contaminant. This guide serves as a technical resource for researchers and professionals involved in toxicology, drug metabolism, and analytical chemistry by providing a detailed methodology for the synthesis of this key metabolite, which can be used as an analytical standard, and its subsequent characterization.

Synthesis of Mono(2-ethyl-5-oxohexyl) adipate

The synthesis of Mono(2-ethyl-5-oxohexyl) adipate is achieved through a two-step process: first, the synthesis of the alcohol precursor, 2-ethyl-5-oxohexanol, followed by its esterification with adipic acid.

Synthesis of 2-ethyl-5-oxohexanol

The precursor alcohol, 2-ethyl-5-oxohexanol, is not readily commercially available and can be synthesized via the reduction of a suitable keto-acid or keto-ester. A plausible route involves the reduction of ethyl 2-ethyl-5-oxohexanoate.

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of ethyl 2-ethyl-5-oxohexanoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminium hydride (LiAlH₄) (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting mixture is stirred for 30 minutes until a white precipitate forms.

-

Isolation and Purification: The precipitate is removed by filtration and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-ethyl-5-oxohexanol. The product can be further purified by vacuum distillation.

Synthesis of Mono(2-ethyl-5-oxohexyl) adipate via Fischer Esterification

The final product is synthesized by the acid-catalyzed esterification of adipic acid with the prepared 2-ethyl-5-oxohexanol. Controlling the stoichiometry is crucial to favor the formation of the monoester over the diester.

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer. The flask is charged with adipic acid (1 equivalent), 2-ethyl-5-oxohexanol (1.2 equivalents), toluene (as the azeotroping solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Esterification: The reaction mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC until the consumption of the limiting reagent (adipic acid) is observed.

-

Work-up: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted adipic acid and the catalyst. The washing is repeated until no more gas evolution is observed. The organic layer is then washed with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of the monoester and some diester, is purified by column chromatography on silica gel to isolate the pure Mono(2-ethyl-5-oxohexyl) adipate.

Characterization of Mono(2-ethyl-5-oxohexyl) adipate

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from key analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₅ |

| Molecular Weight | 272.34 g/mol |

| CAS Number | 134998-72-4 |

| IUPAC Name | 6-((2-ethyl-5-oxohexyl)oxy)-6-oxohexanoic acid |

Spectroscopic Data

The ¹H NMR spectrum is predicted to show characteristic signals for the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~4.0 | m | 2H | -O-CH₂- |

| ~2.5 | t | 2H | -CH₂-C(O)- (keto) |

| ~2.3 | t | 2H | -CH₂-COOH |

| ~2.1 | s | 3H | -C(O)-CH₃ |

| ~1.6 | m | 4H | -CH₂-CH₂-COOH & -CH₂-CH₂-C(O)- |

| ~1.5 | m | 1H | -CH(CH₂CH₃)- |

| ~1.3 | m | 4H | -CH₂-CH(CH₂CH₃)- & -CH₂-CH₂CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~173 | C=O (ester) |

| ~65 | -O-CH₂- |

| ~43 | -CH₂-C(O)- (keto) |

| ~41 | -CH(CH₂CH₃)- |

| ~34 | -CH₂-COOH |

| ~30 | -CH₂-CH(CH₂CH₃)- |

| ~29 | -C(O)-CH₃ |

| ~25 | -CH₂-CH₂-COOH |

| ~24 | -CH₂-CH₂-C(O)- |

| ~23 | -CH₂-CH₃ |

| ~11 | -CH₂-CH₃ |

The FT-IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1250 | Strong | C-O stretch (ester and carboxylic acid) |

Mass spectrometry data for Mono(2-ethyl-5-oxohexyl) adipate is available in public databases.[1] The fragmentation pattern in negative ion mode ESI-MS/MS is particularly informative.

| m/z | Relative Intensity | Possible Fragment |

| 271.1551 | [M-H]⁻ | Deprotonated molecule |

| 145.0509 | Moderate | Adipic acid fragment [HOOC(CH₂)₄COO]⁻ |

| 83.0507 | High | Fragment from the oxohexyl chain |

| 81.0347 | Moderate | Further fragmentation product |

Visualization of Workflows

Synthesis Workflow

Caption: Overall workflow for the synthesis of Mono(2-ethyl-5-oxohexyl) adipate.

Purification Workflow

Caption: Post-synthesis work-up and purification procedure.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of Mono(2-ethyl-5-oxohexyl) adipate. The provided experimental protocols, though based on established chemical principles and requiring optimization for specific laboratory conditions, offer a solid starting point for researchers. The comprehensive characterization data, including tabulated NMR, FT-IR, and MS information, will aid in the verification of the synthesized product. The visual workflows are intended to clarify the experimental process. This document is designed to be a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development, facilitating further research into the metabolism and biological effects of DEHA.

References

The Metabolic Conversion of Di(2-ethylhexyl) Adipate to Mono(2-ethyl-5-hydroxyhexyl) Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(2-ethylhexyl) adipate (DEHA), a common plasticizer used as a replacement for some ortho-phthalates, undergoes a multi-step metabolic conversion in vivo. This technical guide provides an in-depth overview of the core metabolic pathway leading from DEHA to its oxidized metabolite, mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA). This document summarizes key quantitative data, details relevant experimental protocols for in vitro investigation, and provides visualizations of the metabolic and experimental workflows. The information presented is intended to support researchers in toxicology, pharmacology, and drug development in understanding and investigating the human metabolism of this widely used compound.

Introduction

Di(2-ethylhexyl) adipate (DEHA) is extensively used as a plasticizer in various consumer products, most notably in food packaging materials such as PVC cling film.[1][2] Due to its potential for migration into foodstuffs, understanding its metabolic fate in humans is crucial for assessing exposure and potential health risks. The primary metabolic pathway involves an initial hydrolysis followed by oxidative modifications of the side chain. This guide focuses on the conversion of DEHA to Mono(2-ethylhexyl) adipate (MEHA) and its subsequent oxidation to mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA), a specific urinary biomarker of DEHA exposure.[2][3]

The Metabolic Pathway: From DEHA to MEHHA

The biotransformation of DEHA to MEHHA is a two-step process involving hydrolysis and subsequent oxidation.

Step 1: Hydrolysis of DEHA to MEHA

DEHA is first hydrolyzed to its monoester, mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol. This reaction is catalyzed by non-specific esterases present in various tissues, including the liver and small intestine.[1]

Step 2: Oxidation of MEHA to MEHHA

The aliphatic side chain of MEHA undergoes oxidation to form various metabolites, including MEHHA. This hydroxylation reaction is believed to be mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver that are responsible for the phase I metabolism of a wide range of xenobiotics.[4][5][6] While the specific CYP isoforms responsible for MEHA hydroxylation have not been definitively identified, CYP enzymes are known to catalyze such aliphatic hydroxylation reactions.[4][7]

Below is a diagram illustrating this metabolic pathway.

Quantitative Data on DEHA Metabolism

Quantitative analysis of DEHA metabolites is essential for exposure assessment. The following tables summarize key in vitro and in vivo quantitative data from published studies.

Table 1: In Vitro Metabolism of MEHA in Human Liver Microsomes

| Parameter | Value | Reference |

| Half-life (t½) of MEHA | 0.77 h | [1] |

This data indicates the relative speed at which MEHA is further metabolized in a key in vitro system.

Table 2: Urinary Excretion of DEHA Metabolites in Human Volunteers

| Metabolite | Urinary Excretion Fraction (FUE) (%) | Elimination Half-life (t½) (h) | Time to Maximum Concentration (tmax) (h) | Reference |

| Mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) | 0.07 (range: 0.03-0.10) | Not Reported | tmax1 = 1.5-2.3, tmax2 = 3.8-6.4 | [8][9] |

| Mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) | 0.05 (range: 0.01-0.06) | Not Reported | tmax1 = 1.5-2.3, tmax2 = 3.8-6.4 | [8][9] |

| Mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) | 0.20 (range: 0.17-0.24) | 2.1-3.8 | tmax1 = 1.5-2.3, tmax2 = 3.8-6.4 | [8][9] |

| Adipic Acid (AA) | 10-40 | Not Reported | Not Reported | [8][9] |

Data from a study with four healthy volunteers after a single oral dose of DEHA.[8][9] 5OH-MEHA is another name for MEHHA.

Experimental Protocols

This section provides a detailed methodology for the in vitro investigation of DEHA metabolism to MEHHA using human liver microsomes, followed by a general protocol for the quantification of MEHHA using LC-MS/MS.

In Vitro Metabolism of DEHA/MEHA in Human Liver Microsomes

This protocol is a composite based on standard methodologies for in vitro metabolism studies.[10][11][12]

Objective: To determine the formation of MEHHA from DEHA or MEHA when incubated with human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

Di(2-ethylhexyl) adipate (DEHA) or Mono(2-ethylhexyl) adipate (MEHA)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard for LC-MS/MS analysis

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DEHA or MEHA in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the phosphate buffer containing MgCl₂.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm the human liver microsomes, phosphate buffer, and the DEHA/MEHA substrate solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

The final incubation mixture should contain:

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

DEHA or MEHA (e.g., 1-10 µM)

-

NADPH regenerating system

-

Phosphate buffer (to final volume)

-

-

Incubate the mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile containing an internal standard).

-

Vortex the samples vigorously to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Controls:

-

No NADPH: To confirm that the metabolism is NADPH-dependent (i.e., CYP-mediated).

-

No Substrate: To check for interfering peaks from the microsome matrix.

-

Time Zero: To determine the initial concentration of the substrate and any background levels of the metabolite.

Below is a diagram of the experimental workflow.

Quantification of MEHHA by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of MEHHA. Specific parameters will need to be optimized for the instrument used.

Objective: To quantify the concentration of MEHHA in the supernatant from the in vitro metabolism assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Use a suitable reverse-phase column (e.g., C18).

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier such as formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode for the detection of MEHHA.

-

Optimize the ESI source parameters (e.g., spray voltage, gas flows, and temperature).

-

Perform Multiple Reaction Monitoring (MRM) for sensitive and selective quantification. This involves monitoring a specific precursor-to-product ion transition for MEHHA and its internal standard. The exact m/z values will depend on the specific adduct formed.

-

-

Quantification:

-

Generate a calibration curve using authentic standards of MEHHA of known concentrations.

-

The concentration of MEHHA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Synthesis of MEHHA Analytical Standard

An authentic analytical standard of MEHHA is required for accurate quantification. While a specific, detailed synthesis protocol for MEHHA was not found in the reviewed literature, a plausible synthetic route can be derived from the synthesis of similar oxidized phthalate metabolites. A general approach would involve the synthesis of a protected 2-ethyl-5-hydroxyhexanol, followed by esterification with adipic acid anhydride or a mono-protected adipic acid, and subsequent deprotection.

Conclusion

The metabolic pathway of DEHA to MEHHA involves an initial hydrolysis to MEHA followed by a cytochrome P450-mediated hydroxylation. The quantitative data available highlights that while MEHHA is a specific biomarker for DEHA exposure, it is a minor metabolite in terms of urinary excretion. The provided experimental protocols offer a framework for researchers to investigate this metabolic conversion in vitro. Further research is needed to identify the specific CYP450 isoforms responsible for MEHA oxidation and to determine the enzyme kinetics of this reaction. Such studies will provide a more complete understanding of the metabolism and potential toxicity of DEHA.

References

- 1. In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is limited. MEHHA is a primary metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer.[1][2][3] Consequently, this toxicological profile focuses on the comprehensive data available for the parent compound, DEHA, to infer the potential toxicological properties of MEHHA. A key study has shown that MEHHA itself is not mutagenic.[2]

Executive Summary

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is a metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA).[1][2][3] While specific toxicological studies on MEHHA are scarce, a robust body of evidence on DEHA provides a basis for assessing its potential health effects. DEHA exhibits low acute toxicity.[4][5] Repeated-dose studies in rodents have identified the liver and body weight as primary targets of toxicity at high doses.[1][4] Genotoxicity studies on DEHA have been largely negative, and it is not considered a genotoxic agent.[2][4] Carcinogenicity studies in rodents have shown some evidence of liver tumors in mice at high doses, but not in rats, leading to the classification of DEHA as not classifiable as to its carcinogenicity to humans.[5] Developmental toxicity studies with DEHA in rats have shown slight fetotoxicity at high doses, but no teratogenic effects.[4] A key study on MEHHA found it to be non-mutagenic in the Ames test.[2] This guide provides a detailed summary of the available toxicological data on DEHA, which is essential for understanding the potential risks associated with its metabolite, MEHHA.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Mono(2-ethyl-5-oxohexyl) adipate | PubChem |

| Synonyms | MEHHA, 5-oxo-MEHA | PubChem[6] |

| CAS Number | 134998-72-4 | PubChem[6] |

| Molecular Formula | C14H24O5 | PubChem[6] |

| Molecular Weight | 272.34 g/mol | PubChem[6] |

Toxicokinetics and Metabolism

Following oral administration, DEHA is rapidly hydrolyzed to Mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol. MEHA can then undergo further oxidation to form MEHHA and other metabolites.[1][2] These metabolites are the primary forms excreted in the urine.[1] The biotransformation of DEHA to its metabolites is an extensive and rapid process.[3]

Diagram: Metabolic Pathway of DEHA

Caption: Metabolic conversion of DEHA to MEHHA and other metabolites.

Toxicological Data Summary

The following tables summarize the key toxicological findings for Di(2-ethylhexyl) adipate (DEHA).

Acute Toxicity

| Species | Route | LD50 | Reference |

| Rat (male) | Oral | >2 g/kg | [4] |

| Rat (female) | Oral | >2 g/kg | [4] |

| Rat | Dermal | >2 g/kg | [4] |

Repeated-Dose Toxicity

| Species | Duration | Route | NOAEL | LOAEL | Key Effects | Reference |

| Rat | 90 days | Oral (feed) | 189 mg/kg/day | 400 mg/kg/day | Reduced body weight gain | [4] |

| Mouse | 90 days | Oral (feed) | 451 mg/kg/day | 600 mg/kg/day | Reduced body weight gain | [4] |

| Rat | 28 days | Intravenous | 200 mg/kg/day | 450 mg/kg/day | Decreased body weight gain, increased liver weight | [7] |

Genotoxicity

A study on three putative metabolites of di(2-ethylhexyl) adipate, including Mono(2-ethyl-5-oxohexyl) adipate , found them to be not mutagenic to S. typhimurium strains TA100, TA102, TA98, or TA97 in the presence or absence of exogenous metabolic activation.[2]

| Assay | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [4] |

| Unscheduled DNA Synthesis | Mammalian cells | Negative | [4] |

| Mouse Micronucleus Assay | In vivo | Negative | [4] |

Carcinogenicity

| Species | Route | Duration | Findings | Reference |

| Rat | Oral (feed) | 2 years | No evidence of carcinogenicity | [1] |

| Mouse | Oral (feed) | 2 years | Evidence of liver cancer in female mice at high doses | [4] |

The International Agency for Research on Cancer (IARC) has concluded that there is limited evidence for the carcinogenicity of DEHA in experimental animals and has classified it as not classifiable as to its carcinogenicity to humans (Group 3) .[5]

Reproductive and Developmental Toxicity

| Species | Study Type | Route | NOAEL | LOAEL | Key Effects | Reference |

| Rat | One-generation | Oral (feed) | - | ~3222 mg/kg/day | Reduced body weight gain in dams and pups | [4] |

| Rat | Developmental | Oral (feed) | 170 mg/kg/day | 1080 mg/kg/day | Reduced ossification (slight fetotoxicity) | [4] |

| Rat | Developmental | Oral (gavage) | 200 mg/kg/day | 400 mg/kg/day | Increased postnatal death | [8] |

DEHA did not show evidence of being teratogenic in rats.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for MEHHA

-

Test System: Salmonella typhimurium strains TA97, TA98, TA100, and TA102.

-

Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix) derived from the livers of rats pre-treated with Aroclor 1254.

-

Procedure: Varying concentrations of Mono(2-ethyl-5-oxohexyl) adipate were added to a top agar containing the respective bacterial strain and, in the case of metabolic activation, the S9 mix. This mixture was then poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (his+ revertants) on the test plates was counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

-

Result for MEHHA: Negative.[2]

Diagram: Ames Test Workflow

Caption: Workflow for the Ames test to assess mutagenicity.

Developmental Toxicity Study (Oral Gavage)

-

Test Species: Wistar rats.

-

Administration: Di(2-ethylhexyl) adipate was administered by oral gavage to pregnant dams daily from gestation day 7 to postnatal day 16.

-

Dose Groups: 0 (control), 200, 400, and 800 mg/kg/day.

-

Maternal Observations: Body weight, food and water consumption, and clinical signs of toxicity were monitored throughout the study. Gestation length was recorded.

-

Postnatal Observations: Litter size, pup viability, sex ratio, and pup body weights were recorded. Anogenital distance was measured on postnatal day 1. Nipple retention was assessed in male pups.

-

Necropsy: Dams and pups were subjected to a full necropsy. Organ weights were recorded.

-

Endpoints Evaluated: Effects on gestation, parturition, maternal health, and offspring survival, growth, and development were assessed.

Conclusion

The toxicological profile of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is largely inferred from data on its parent compound, Di(2-ethylhexyl) adipate (DEHA). DEHA demonstrates low acute toxicity and is not genotoxic. The primary concerns at high levels of exposure are effects on body weight and the liver. While DEHA has been shown to cause liver tumors in female mice at high doses, it is not considered a human carcinogen. Developmental toxicity is observed only at maternally toxic doses and does not include teratogenicity. Importantly, direct testing of MEHHA has shown it to be non-mutagenic. This comprehensive overview of the toxicology of DEHA provides a strong foundation for the risk assessment of its metabolite, MEHHA. Further research directly on MEHHA would be beneficial to fully characterize its toxicological profile.

References

- 1. cpsc.gov [cpsc.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Mono(2-ethyl-5-oxohexyl) Adipate|Plasticizer Metabolite [benchchem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. cdn.who.int [cdn.who.int]

- 6. Mono(2-ethyl-5-oxohexyl) adipate | C14H24O5 | CID 148780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Di(2-ethylhexyl) adipate (DEHA) induced developmental toxicity but not antiandrogenic effects in pre- and postnatally exposed Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Di(2-ethylhexyl)adipate (DEHA) to 5-oxo-Mono(2-ethylhexyl)adipate (5-oxo-MEHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of Di(2-ethylhexyl)adipate (DEHA) to its oxidized metabolite, 5-oxo-mono(2-ethylhexyl)adipate (5-oxo-MEHA), also referred to as mono-2-ethyloxohexyl adipate (MEOHA). DEHA, a widely used plasticizer, undergoes a multi-step metabolic conversion initiated by hydrolysis to mono(2-ethylhexyl)adipate (MEHA), followed by cytochrome P450-mediated oxidation. This document details the metabolic pathway, summarizes available quantitative data, provides in-depth experimental protocols for studying this conversion, and includes visualizations of the key processes. This guide is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and environmental health sciences.

Introduction

Di(2-ethylhexyl)adipate (DEHA) is a common plasticizer used in a variety of consumer products, leading to widespread human exposure.[1] Understanding its metabolic fate is crucial for assessing potential toxicological risks. A key metabolic pathway involves the initial hydrolysis of DEHA to its monoester, mono(2-ethylhexyl)adipate (MEHA).[1] This intermediate is then subject to further oxidation, yielding several metabolites, including 5-oxo-mono(2-ethylhexyl)adipate (5-oxo-MEHA).[2] This oxidation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3] This guide focuses on the in vitro methodologies used to characterize the transformation of DEHA to 5-oxo-MEHA.

Metabolic Pathway

The in vitro conversion of DEHA to 5-oxo-MEHA is a two-step process:

-

Hydrolysis: DEHA is first hydrolyzed to MEHA. This reaction is catalyzed by carboxylesterases.

-

Oxidation: The resulting MEHA undergoes oxidation on the 2-ethylhexyl side chain to form hydroxylated intermediates, such as 5-hydroxy-mono(2-ethylhexyl)adipate (5-OH-MEHA), which is then further oxidized to the ketone, 5-oxo-MEHA. This oxidative step is dependent on the presence of NADPH and is carried out by cytochrome P450 enzymes.[3]

References

"physical and chemical properties of Mono(2-ethyl-5-oxohexyl) adipate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA), a primary metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA), is a molecule of significant interest in toxicology and environmental health studies. Understanding its physical and chemical properties is paramount for accurate detection, toxicological assessment, and the development of remediation strategies. This technical guide provides a detailed overview of the known physical and chemical characteristics of MEHHA, methodologies for its synthesis and analysis, and its metabolic context.

Chemical and Physical Properties

Mono(2-ethyl-5-oxohexyl) adipate is a colorless liquid and is a monoester derivative of adipic acid.[1] Its properties are crucial for designing analytical methods for its detection in biological and environmental matrices. A summary of its key physical and chemical identifiers and properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Mono(2-ethyl-5-oxohexyl) adipate

| Property | Value | Source(s) |

| IUPAC Name | 6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid | [2] |

| Synonyms | MEHHA, 5-oxo-MEHA, MEOHA | [2][3] |

| CAS Number | 134998-72-4 | [1] |

| Molecular Formula | C14H24O5 | [1] |

| Molecular Weight | 272.34 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.067 g/cm³ | [1] |

| Boiling Point | 437.2 °C at 760 mmHg | [1] |

| Flash Point | 157.2 °C | [1] |

| Vapor Pressure | 7.24E-09 mmHg at 25°C | [1] |

| Refractive Index | 1.462 | [1] |

| Solubility | Insoluble in water (for the similar compound Mono(2-ethylhexyl) adipate) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.57 | [1] |

Chemical Reactivity and Stability

As an ester, Mono(2-ethyl-5-oxohexyl) adipate is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding adipic acid and 2-ethyl-5-oxohexanol. This reactivity is fundamental to its metabolic breakdown in biological systems.[5]

Information regarding its thermal stability suggests it has low volatility and is relatively stable, which is a desirable characteristic for its use in the production of plasticizers and polymers.[1] However, like most organic esters, it is expected to decompose at elevated temperatures.

Mono(2-ethylhexyl) adipate, a structurally similar compound, is known to react with acids to liberate heat along with the corresponding alcohol and acid. Strong oxidizing acids may induce a vigorous, exothermic reaction. Heat is also generated by the interaction of esters with caustic solutions. Flammable hydrogen can be generated by mixing esters with alkali metals and hydrides.[4]

Experimental Protocols

Synthesis of Mono(2-ethyl-5-oxohexyl) adipate

A common method for the synthesis of Mono(2-ethyl-5-oxohexyl) adipate is through the direct esterification of adipic acid with 2-ethyl-5-oxohexanol.

Generalized Protocol:

-

Reactant Preparation: Adipic acid and an excess of 2-ethyl-5-oxohexanol are charged into a reaction vessel. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 160°C. The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Water Removal: The water produced during the esterification is continuously removed to drive the reaction towards the formation of the monoester. This can be achieved by azeotropic distillation.

-

Quenching and Extraction: Once the reaction reaches the desired conversion, it is cooled and quenched. The product is then extracted using a suitable organic solvent.

-

Purification: The crude product is purified to remove unreacted starting materials, the diester byproduct, and the catalyst. Purification techniques may include column chromatography or distillation under reduced pressure to prevent thermal decomposition.[5]

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis of Mono(2-ethyl-5-oxohexyl) adipate.

Analytical Characterization

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of Mono(2-ethyl-5-oxohexyl) adipate in complex matrices like urine.

Generalized Protocol:

-

Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to deconjugate the metabolites.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analyte.

-

LC Separation: The extracted sample is injected into a liquid chromatograph. A C18 column is commonly used for the separation of the analyte from other components in the sample matrix.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, which is then detected. This provides high specificity and sensitivity.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For Mono(2-ethyl-5-oxohexyl) adipate, the FT-IR spectrum would show characteristic absorption bands for the carbonyl (C=O) groups of the ester and carboxylic acid, typically in the range of 1700-1750 cm⁻¹.[5]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Mono(2-ethyl-5-oxohexyl) adipate. The chemical shifts and coupling patterns of the protons and carbons in the NMR spectra provide detailed information about the molecular structure.[5]

Metabolic Pathway of Di(2-ethylhexyl) adipate (DEHA)

Mono(2-ethyl-5-oxohexyl) adipate is not a commercial product but is formed in the body as a metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. The metabolic pathway involves several steps, primarily occurring in the liver.

The biotransformation begins with the hydrolysis of DEHA to Mono(2-ethylhexyl) adipate (MEHA). MEHA then undergoes further oxidation to form several metabolites, including Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) and Mono(2-ethyl-5-oxohexyl) adipate (the subject of this guide). These oxidized metabolites are more water-soluble and can be excreted in the urine.[5]

Metabolic Pathway of DEHA

Caption: Metabolic conversion of DEHA to its urinary metabolites.

Conclusion

This technical guide has summarized the key physical and chemical properties of Mono(2-ethyl-5-oxohexyl) adipate, provided an overview of its synthesis and analytical determination, and placed it within its metabolic context as a biomarker for DEHA exposure. While a significant body of knowledge exists, further research is needed to fully characterize its toxicological profile and to develop more detailed and standardized experimental protocols. The information presented herein serves as a valuable resource for researchers and professionals working in the fields of toxicology, environmental science, and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Mono(2-ethyl-5-oxohexyl) adipate | C14H24O5 | CID 148780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MONO(2-ETHYLHEXYL) ADIPATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Mono(2-ethyl-5-oxohexyl) Adipate|Plasticizer Metabolite [benchchem.com]

Mono(2-ethyl-5-oxohexyl) adipate (meoHA) as a Biomarker for Di(2-ethylhexyl) adipate (DEHA) Exposure: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used as a substitute for ortho-phthalates in numerous consumer products, leading to widespread human exposure. Accurate assessment of this exposure is critical for toxicological and epidemiological studies. This technical guide provides an in-depth overview of Mono(2-ethyl-5-oxohexyl) adipate (meoHA), a specific and reliable urinary biomarker for DEHA exposure. We detail the metabolic pathways of DEHA, present quantitative data from human studies, and provide a comprehensive experimental protocol for the analysis of meoHA in biological matrices.

Introduction to DEHA and the Need for Specific Biomarkers

Di(2-ethylhexyl) adipate (DEHA) is a plasticizer used to enhance flexibility in materials like polyvinyl chloride (PVC). It is found in a variety of consumer goods, including food packaging films (e.g., PVC cling film), garden hoses, and medical tubing.[1][2][3] Due to its use in food contact materials, dietary intake is a major route of human exposure.[1]

Upon entering the body, parent compounds like DEHA are rapidly metabolized.[4][5] Direct measurement of the parent compound is often not a reliable indicator of exposure due to its short half-life. Therefore, human biomonitoring relies on the detection of urinary metabolites. While adipic acid is a major metabolite of DEHA, it is not specific and can originate from other sources.[1][6] This necessitates the use of specific biomarkers, such as the side-chain oxidized monoester metabolites, to accurately quantify internal exposure to DEHA. Research has identified Mono(2-ethyl-5-oxohexyl) adipate (meoHA), also referred to as 5oxo-MEHA, as a key specific urinary biomarker, alongside mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[2][4]

Metabolism of DEHA to meoHA

The biotransformation of DEHA is an efficient, multi-step process primarily occurring in the liver. The metabolic cascade ensures the conversion of the lipophilic parent compound into more water-soluble metabolites that can be readily excreted in the urine.

-

Initial Hydrolysis: The first critical step is the hydrolytic cleavage of one of the two ester bonds of the DEHA diester. This reaction is rapid and results in the formation of the corresponding monoester, Mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol.[4]

-

Phase I Oxidation: The resulting MEHA undergoes Phase I oxidative metabolism. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The ethylhexyl side chain of MEHA is oxidized at the ω-1 and ω positions, leading to the formation of several oxidized metabolites.

-

Formation of meoHA: Specifically, meoHA (5oxo-MEHA) is formed through the oxidation of the secondary alcohol of an intermediate metabolite, 5OH-MEHA, to a ketone. This and other related oxidative metabolites are considered specific biomarkers as their formation is unique to DEHA metabolism.[1][4]

-

Phase II Conjugation & Excretion: These oxidized monoesters can then undergo Phase II metabolism, primarily glucuronidation, to further increase their water solubility before being excreted in the urine.[7] The majority of these metabolites are eliminated from the body within 24-48 hours of exposure.[6][8]

Quantitative Data on meoHA as a Biomarker

Human studies have provided valuable quantitative data on the urinary excretion of meoHA following controlled DEHA exposure. These data are essential for establishing the relationship between exposure levels and biomarker concentrations, thereby enabling accurate exposure and risk assessments.

Controlled Oral Dosing Study

In a human metabolism study, four healthy volunteers were administered a single oral dose of DEHA. Urine was collected for 48 hours and analyzed for specific metabolites. The results established the urinary excretion fractions (FUE), representing the percentage of the initial DEHA dose that is excreted as a specific metabolite.

Table 1: Urinary Excretion of DEHA Metabolites After a Single Oral Dose (107-164 µg/kg bw) [6][8]

| Metabolite | Abbreviation | Mean FUE (%) | FUE Range (%) |

|---|---|---|---|

| mono(2-ethyl-5-oxohexyl) adipate | 5oxo-MEHA / meoHA | 0.05 | 0.01 - 0.06 |

| mono-2-ethyl-5-hydroxyhexyl adipate | 5OH-MEHA | 0.07 | 0.03 - 0.10 |

| mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA | 0.20 | 0.17 - 0.24 |

FUE: Urinary Excretion Fraction

Dietary Exposure Study

To assess biomarker levels from a realistic exposure scenario, a study was conducted with six volunteers who consumed food that had been wrapped in commercial DEHA-containing PVC cling film. This study highlights the concentrations of biomarkers that can be expected from dietary exposure.

Table 2: Urinary Concentrations of DEHA Metabolites After Consumption of Food Wrapped in Cling Film [9]

| Metabolite | Abbreviation | Concentration Range (µg/L) |

|---|---|---|

| mono(2-ethyl-5-oxohexyl) adipate | 5oxo-MEHA / meoHA | 0.12 – 2.84 |

| mono-2-ethyl-5-hydroxyhexyl adipate | 5OH-MEHA | 0.12 – 4.31 |

| mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA | 0.30 – 10.2 |

These studies confirm that while meoHA is a minor metabolite compared to 5cx-MEPA, it is consistently detected and serves as a specific and reliable biomarker for DEHA exposure.[6][9]

Experimental Protocol for meoHA Quantification

The robust and sensitive quantification of meoHA in urine is typically achieved using online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online-SPE-HPLC-MS/MS).[9] This method provides high selectivity and is essential for detecting the low concentrations of meoHA typically found in biological samples.[4]

Sample Preparation

-

Urine Collection: Collect urine samples in polypropylene containers. For kinetic studies, complete and continuous collection over a defined period (e.g., 48 hours) is required.[6]

-

Internal Standard Spiking: Aliquot 1 mL of urine into a glass tube. Spike the sample with stable isotope-labeled internal standards for meoHA and other target metabolites to correct for matrix effects and variations during sample preparation and analysis.

-

Enzymatic Hydrolysis (Deconjugation): Since metabolites are often excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to measure the total metabolite concentration.[7][9]

-

Add 200 µL of ammonium acetate buffer (pH 6.5).

-

Add 20 µL of pure β-glucuronidase from E. coli.[9]

-

Incubate the mixture at 37°C for 2 hours.

-

-

Precipitation and Centrifugation: Stop the reaction by adding 1 mL of acetonitrile to precipitate proteins. Centrifuge the sample to pellet the precipitate and transfer the supernatant for analysis.

Instrumental Analysis: Online-SPE-HPLC-MS/MS

-

Analyte Enrichment (Online-SPE): The sample supernatant is injected into the system. The initial mobile phase conditions are set to load the sample onto a turbulent flow chromatography column for matrix depletion and analyte enrichment.[9]

-

Chromatographic Separation (HPLC): The retained analytes are then eluted from the SPE column and transferred to an analytical HPLC column (e.g., a C18 column). A gradient elution program using mobile phases such as methanol and water (with formic acid) is used to separate meoHA from other urinary components and isomeric metabolites.

-

Detection and Quantification (Tandem Mass Spectrometry):

-

The HPLC eluent is introduced into the mass spectrometer, typically using negative electrospray ionization (ESI).[4]

-

The mass spectrometer is operated in dynamic multiple reaction monitoring (dMRM) mode.[4] This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for both the native meoHA and its stable isotope-labeled internal standard.

-

Quantification is performed using a calibration curve generated from authentic standards, with reported limits of quantification (LOQ) for meoHA around 0.1 µg/L.[9]

-

Conclusion

Mono(2-ethyl-5-oxohexyl) adipate (meoHA) is a specific and robust urinary biomarker for assessing human exposure to the plasticizer DEHA. Although it is a less abundant metabolite than 5cx-MEPA, its consistent presence following DEHA ingestion makes it a valuable tool for human biomonitoring. The detailed analytical methodology using online-SPE-HPLC-MS/MS allows for its sensitive and accurate quantification in urine. The quantitative data from human studies provide crucial reference values for interpreting biomonitoring results and conducting comprehensive risk assessments related to DEHA exposure. The continued use of meoHA, in conjunction with other specific DEHA metabolites, will enhance our understanding of human exposure to this widely used plasticizer.

References

- 1. In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mono(2-ethyl-5-oxohexyl) Adipate|Plasticizer Metabolite [benchchem.com]

- 5. cpsc.gov [cpsc.gov]

- 6. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Urinary Excretion Kinetics of Mono-2-ethyl-5-hydroxyhexyl Adipate (5OH-MEHA) Following Di(2-ethylhexyl) Adipate (DEHA) Ingestion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) adipate (DEHA) is a plasticizer used as a substitute for some ortho-phthalates. Understanding its metabolism and excretion kinetics is crucial for assessing human exposure and potential health risks. This guide provides an in-depth overview of the urinary excretion kinetics of its specific metabolite, mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), following oral ingestion of DEHA. The data and protocols presented are primarily based on a human volunteer study by Nehring et al. (2020).

Metabolic Pathway of DEHA

DEHA undergoes a series of metabolic transformations in the human body. The initial step involves hydrolysis to its monoester, which is then subject to oxidation. The following diagram illustrates the metabolic conversion of DEHA to its primary urinary metabolites.

Quantitative Excretion Kinetics

The urinary excretion of DEHA metabolites is characterized by rapid absorption and elimination. The following table summarizes the key pharmacokinetic parameters for the specific oxidized monoester metabolites of DEHA based on the study by Nehring et al. (2020).[1][2]

| Metabolite | Urinary Excretion Fraction (FUE) (%) [Range] | First Peak Excretion (tmax1) (h) | Second Peak Excretion (tmax2) (h) | Elimination Half-life (t1/2) (h) |

| 5OH-MEHA | 0.07 [0.03-0.10] | 1.5 - 2.3 | 3.8 - 6.4 | Not specified |

| 5oxo-MEHA | 0.05 [0.01-0.06] | 1.5 - 2.3 | 3.8 - 6.4 | Not specified |

| 5cx-MEPA | 0.20 [0.17-0.24] | 1.5 - 2.3 | 3.8 - 6.4 | 2.1 - 3.8 |

Note: Adipic acid was identified as a major, yet non-specific, metabolite with a urinary excretion fraction of 10-40%. The majority (98-100%) of the specific metabolites were excreted within 24 hours.[1][2]

Experimental Protocols

The following is a detailed methodology for a human biomonitoring study investigating the urinary excretion kinetics of DEHA metabolites, as described by Nehring et al. (2020).[1][2]

Study Design

-

Volunteers: Four healthy volunteers participated in the study.

-

Dosage: A single oral dose of DEHA was administered to each volunteer, with individual doses ranging from 107 to 164 µg/kg of body weight.

-

Sample Collection: Urine samples were continuously and completely collected for a duration of 48 hours post-ingestion.

Analytical Methodology

-

Sample Preparation: The specific analytical sample preparation steps were not detailed in the provided summaries. However, it is standard practice to involve enzymatic hydrolysis to account for conjugated metabolites.

-

Analytical Technique: Stable isotope dilution analysis was employed for the quantification of DEHA metabolites.

-

Instrumentation: While not explicitly stated in the summaries, such analyses are typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to ensure high selectivity and sensitivity.

Experimental Workflow

The diagram below outlines the typical workflow for a human biomonitoring study on the kinetics of urinary metabolites after oral administration of a substance like DEHA.

Conclusion

The urinary excretion of 5OH-MEHA and other specific metabolites following DEHA ingestion is a rapid process, with the majority of elimination occurring within the first 24 hours. The provided kinetic data and experimental framework offer a valuable resource for researchers in the fields of toxicology, pharmacology, and human biomonitoring for designing and interpreting studies on DEHA exposure. The use of sensitive and specific analytical methods, such as stable isotope dilution HPLC-MS/MS, is essential for the accurate quantification of these metabolites in urine.

References

Genotoxicity of Mono(2-ethyl-5-oxohexyl) Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is a primary metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). As human exposure to DEHA is widespread, a thorough understanding of the toxicological profile of its metabolites is crucial for risk assessment. This technical guide provides a comprehensive overview of the available genotoxicity data for MEHHA. It summarizes the key findings from in vitro mutagenicity studies and discusses the broader context of adipate ester genotoxicity. Detailed experimental protocols, based on established OECD guidelines, are provided for core assays. Furthermore, a plausible signaling pathway for adipate-induced oxidative stress is presented, alongside a typical experimental workflow for in vitro genotoxicity testing.

Introduction

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is formed in the body through the metabolic breakdown of di(2-ethylhexyl) adipate (DEHA), a common plasticizer used in a variety of consumer products, including food packaging materials. The potential for human exposure to DEHA and its subsequent metabolization to MEHHA necessitates a clear understanding of the genotoxic potential of this metabolite. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially contributing to carcinogenesis. This guide aims to consolidate the existing scientific literature on the genotoxicity of MEHHA and provide researchers with the necessary technical details for further investigation.

Quantitative Genotoxicity Data

Currently, publicly available quantitative data on the genotoxicity of Mono(2-ethyl-5-oxohexyl) adipate is limited. The primary focus of research has been on the Ames bacterial reverse mutation assay, which has yielded qualitative results.

Table 1: Summary of Ames Test Results for Mono(2-ethyl-5-oxohexyl) adipate

| Test System | Strains Tested | Concentration Range | Metabolic Activation | Result | Reference |

| Salmonella typhimurium | TA97, TA98, TA100, TA102 | Up to 1000 µ g/plate | With and without Aroclor 1254-induced and DEHP-induced rat liver S9 | Non-mutagenic | Dirven et al., 1991[1] |

Note: While some reports mention increased levels of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a marker of oxidative DNA damage, in the liver of rats treated with the parent compound, di(2-ethylhexyl) adipate (DEHA), specific quantitative data for MEHHA-induced oxidative DNA damage are not available in the reviewed literature.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Test System: Salmonella typhimurium strains TA97, TA98, TA100, and TA102 are used. These strains are selected to detect various types of mutations, including frameshift and base-pair substitutions.

-

Metabolic Activation: The assay is performed both in the absence and presence of a metabolic activation system, typically a post-mitochondrial fraction (S9) prepared from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a mixture of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism and allows for the detection of mutagens that require metabolic activation.

-

Procedure:

-

Preparation of Test Substance: MEHHA is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A range of concentrations is prepared.

-

Exposure: The test is typically performed using the plate incorporation method. A small volume of the MEHHA solution, the bacterial culture, and, if required, the S9 mix are added to molten top agar. This mixture is then poured onto the surface of a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) on each plate is counted. The background lawn of bacterial growth is also examined for signs of cytotoxicity.

-

-

Data Analysis: The number of revertant colonies on the test plates is compared to the number on the solvent control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the test strains.

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This assay identifies substances that cause structural chromosome damage in cultured mammalian cells.

-

Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is used.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).

-

Procedure:

-

Cell Culture: Cells are grown in an appropriate culture medium and seeded into culture vessels.

-

Exposure: The cells are exposed to various concentrations of MEHHA for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer period (e.g., 24 hours) without S9 mix.

-

Harvest and Staining: Following the exposure period and a recovery time, a spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).

-

Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, including chromatid- and chromosome-type gaps, breaks, and exchanges. The mitotic index is also determined to assess cytotoxicity.

-

-

Data Analysis: The frequency of cells with chromosomal aberrations is calculated for each concentration and compared to the solvent control. Statistical analysis is performed to determine if there is a significant, concentration-dependent increase in aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.

-

Test System: Typically, mice or rats are used.

-

Administration: MEHHA would be administered to the animals, usually via oral gavage or intraperitoneal injection, at a range of dose levels.

-

Procedure:

-

Dosing: Animals are treated with MEHHA once or twice. The highest dose should be the maximum tolerated dose or a limit dose (e.g., 2000 mg/kg).

-

Sample Collection: At appropriate intervals after the final dose (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.

-

Slide Preparation: The bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs - immature) and normochromatic erythrocytes (NCEs - mature).

-

Microscopic Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of bone marrow toxicity.

-

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Visualizations

Hypothetical Signaling Pathway for Adipate-Induced Oxidative Stress

While direct evidence for MEHHA's involvement in specific signaling pathways is lacking, its parent compound, DEHA, is a known peroxisome proliferator. Peroxisome proliferator-activated receptor alpha (PPARα) activation can lead to increased production of reactive oxygen species (ROS), which in turn can cause oxidative DNA damage. The following diagram illustrates this plausible, though not definitively proven for MEHHA, pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is an oxidative metabolite of the widely used plasticizer Di(2-ethylhexyl) adipate (DEHA). While direct studies on the specific mechanism of action of MEHHA are limited, a comprehensive analysis of its metabolic pathway, the biological activity of its precursor, Mono(2-ethylhexyl) adipate (MEHA), and its structural similarity to well-characterized phthalate metabolites strongly supports an inferred mechanism centered on the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. This guide elucidates this inferred mechanism, presenting the metabolic context of MEHHA formation, the molecular cascade of PPARα activation, and the downstream physiological consequences. Detailed experimental protocols for assays relevant to the study of such compounds are also provided, along with quantitative data on the PPARα-activating potential of its precursor, MEHA.

Introduction

Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, notably in food packaging materials.[1][2] Human exposure to DEHA is widespread, and its metabolism results in the formation of several breakdown products.[1][2] Among these are the initial hydrolysis product, Mono(2-ethylhexyl) adipate (MEHA), and its subsequent oxidized metabolites, including Mono(2-ethyl-5-oxohexyl) adipate (MEHHA).[1] Understanding the biological activity of these metabolites is crucial for assessing the potential health effects of DEHA exposure. This document provides a detailed technical overview of the inferred mechanism of action of MEHHA, focusing on its interaction with nuclear receptor signaling pathways.

Metabolic Pathway of MEHHA Formation

MEHHA is not ingested directly but is formed in the body through the metabolic processing of its parent compound, DEHA. The biotransformation is a two-step process primarily occurring in the liver.

Step 1: Hydrolysis of DEHA to MEHA Following ingestion, DEHA is rapidly hydrolyzed by esterases, primarily in the gut and liver, cleaving one of the ester bonds to form Mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[3][4]

Step 2: Oxidation of MEHA to MEHHA MEHA undergoes Phase I metabolism, where cytochrome P450 enzymes catalyze the oxidation of the 2-ethylhexyl side chain. One of the resulting products is MEHHA, characterized by the introduction of a keto group at the 5-position of the hexyl chain.[1][4] Other oxidative metabolites, such as mono-2-ethyl-5-hydroxyhexyl adipate (MEHHA), are also formed.[1]

Experimental Protocol: In Vitro Metabolism of DEHA using Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of adipates and phthalates.[1]

Objective: To identify the metabolites of DEHA formed by human liver microsomal enzymes.

Materials:

-

Di(2-ethylhexyl) adipate (DEHA)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standards for analytical quantification

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Prepare a stock solution of DEHA in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the DEHA stock solution to the mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile. This also serves to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant using HPLC-MS/MS to identify and quantify the formation of MEHA, MEHHA, and other metabolites by comparing their retention times and mass spectra to those of authentic standards.

Visualization of the Metabolic Pathway

Caption: Metabolic conversion of DEHA to MEHHA.

Inferred Mechanism of Action: PPARα Activation

Direct experimental data on the biological targets of MEHHA is not currently available. However, based on the established activity of its immediate precursor, MEHA, and the well-documented mechanism of analogous phthalate metabolites, the primary mechanism of action of MEHHA is inferred to be the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

The Role of PPARα

PPARα is a ligand-activated transcription factor that plays a central role in the regulation of lipid metabolism, particularly in the liver.[5][6] It is activated by endogenous ligands, such as fatty acids and their derivatives, as well as xenobiotics, including fibrate drugs and plasticizer metabolites.

The PPARα Signaling Pathway

The activation of PPARα initiates a cascade of molecular events leading to changes in gene expression:

-

Ligand Binding: MEHHA, as a lipophilic molecule, is predicted to diffuse across the cell membrane and into the nucleus, where it binds to the ligand-binding domain (LBD) of PPARα.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPARα protein. This promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Activation: The complex of the heterodimer and coactivators recruits the general transcriptional machinery, including RNA polymerase II, to the promoter, initiating the transcription of downstream target genes.

Visualization of the PPARα Signaling Pathway

Caption: Inferred PPARα signaling pathway for MEHHA.

Downstream Effects of PPARα Activation

Activation of PPARα leads to the upregulation of a suite of genes involved in lipid metabolism. Key target genes and their functions include:

-

Fatty Acid Transport: Genes encoding for fatty acid transport proteins (e.g., CD36) and fatty acid binding proteins (FABPs), which facilitate the uptake and intracellular transport of fatty acids.

-

Mitochondrial β-oxidation: Carnitine palmitoyltransferase I and II (CPT1, CPT2), which are crucial for the transport of long-chain fatty acids into the mitochondria for oxidation.

-

Peroxisomal β-oxidation: Acyl-CoA oxidase (ACOX1), the rate-limiting enzyme in the peroxisomal β-oxidation pathway.

-

Lipoprotein Metabolism: Genes that influence the levels of circulating lipids, such as apolipoproteins.

The net effect of PPARα activation is an increase in the catabolism of fatty acids, leading to reduced lipid accumulation in the liver and a decrease in circulating triglyceride levels.

Quantitative Data on PPARα Activation by MEHA

While quantitative data for MEHHA is not available, a study by Bility et al. (2004) provides dose-response data for the activation of mouse and human PPARα by its precursor, MEHA, using a luciferase reporter assay. These data serve as the best available proxy for the potential activity of MEHHA.

| Compound | Receptor | EC50 (µM) | Max Fold Induction |

| MEHA | Mouse PPARα | ≥100 | ~4 |

| MEHA | Human PPARα | ~100 | ~2.5 |

| Wy-14,643 (Positive Control) | Mouse PPARα | ~1 | ~12 |

| Wy-14,643 (Positive Control) | Human PPARα | ~1 | ~8 |

| Data summarized from Bility et al., Toxicological Sciences, 2004. |

These results indicate that MEHA is a weak activator of both mouse and human PPARα compared to the potent synthetic agonist Wy-14,643. The activation occurs at relatively high concentrations. It is plausible that MEHHA exhibits similar or slightly altered potency.

Key Experimental Protocols

Luciferase Reporter Assay for Nuclear Receptor Activation

This protocol is a generalized procedure based on methodologies used for assessing the activation of PPARs by xenobiotics.

Objective: To quantify the activation of a specific PPAR isoform by a test compound.

Principle: Cells are co-transfected with two plasmids: an expression vector for the PPAR of interest (e.g., human PPARα) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. If the test compound activates the PPAR, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.

Materials:

-

A suitable cell line (e.g., HEK293T, COS-1, or HepG2)

-

Expression plasmid for the full-length PPARα or its ligand-binding domain fused to a GAL4 DNA-binding domain.

-

Reporter plasmid with a PPRE-driven firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

Test compound (MEHHA) and positive control (e.g., Wy-14,643).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Transfection: Prepare the transfection mixture containing the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the transfection reagent according to the manufacturer's instructions. Add the mixture to the cells and incubate for 4-6 hours.

-

Treatment: Remove the transfection medium and replace it with fresh medium containing various concentrations of the test compound or the positive control. Incubate for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in a luminometer.

-

Subsequently, add the reagent to quench the firefly luciferase activity and measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells. Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

Objective: To measure the change in the expression of PPARα target genes in response to treatment with a test compound.

Materials:

-

A suitable cell line (e.g., primary hepatocytes or HepG2 cells).

-

Test compound (MEHHA) and positive control.

-

RNA extraction kit.

-

Reverse transcription kit for cDNA synthesis.

-

qPCR instrument.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers specific for PPARα target genes (e.g., ACOX1, CPT1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Procedure:

-

Cell Culture and Treatment: Culture the cells and treat them with various concentrations of the test compound or positive control for a specified period (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess the quality and quantity of the RNA.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method (2^-ΔΔCt).

Visualization of Experimental Workflow

Caption: Workflow for assessing MEHHA's activity.

Conclusion

References

- 1. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Di(2-ethylhexyl) Adipate (DEHA) Metabolites in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacokinetics of di(2-ethylhexyl) adipate (DEHA) metabolites in various animal models. DEHA is a common plasticizer used as a replacement for some ortho-phthalates. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and potential biological effects. This document summarizes key findings from available literature, presents quantitative data in a structured format, details experimental methodologies, and provides visualizations of metabolic and experimental workflows.

Executive Summary